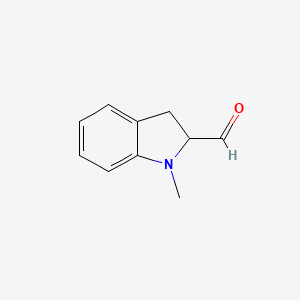
1-Methylindoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylindoline-2-carbaldehyde is an organic compound with the molecular formula C10H11NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindoline-2-carbaldehyde can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another method involves the use of transition metal catalysts to facilitate the formation of the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents, such as water, has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Methylindoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted indole derivatives .
Scientific Research Applications
1-Methylindoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylindoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its indole ring structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
1-Methylindoline-5-carbaldehyde: Another indole derivative with similar chemical properties but different substitution patterns.
Indole-3-carbaldehyde: Known for its role in plant defense mechanisms and its use in the synthesis of bioactive compounds.
Uniqueness: 1-Methylindoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-5,7,9H,6H2,1H3 |
InChI Key |
XCUGQPGBPGIMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















